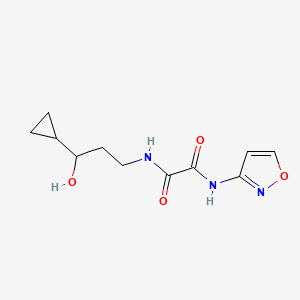

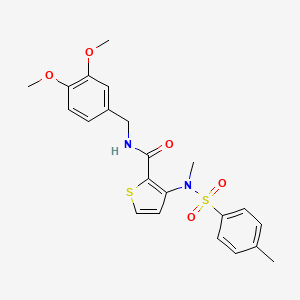

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene transcription, and cell cycle regulation. CHIR-99021 has gained significant attention in the scientific community due to its potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology.

Applications De Recherche Scientifique

Isoxazole Synthesis and Applications

Isoxazoles, such as N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, are important in pharmaceutical sciences and organic chemistry due to their presence in various nitrogen-containing five-membered rings. The synthesis of isoxazoles typically involves condensations with hydroxylamine, cyclizations of ketoxime dianions, and 1,3-dipolar cycloaddition reactions. Their unique structures make them valuable as building blocks in drug discovery, particularly in the synthesis of 3,4-disubstituted isoxazoles, which are underrepresented yet crucial in this process (Burkhard, Tchitchanov, & Carreira, 2011).

Novel Synthesis Methods

Innovative methods for synthesizing isoxazoles have been developed, such as a one-pot, three-component cyclocondensation reaction involving hydroxylamine hydrochloride, aryl aldehydes, and β-oxoesters. This process is advantageous due to its efficiency, simplicity, environmentally friendly nature, and avoidance of using organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).

Pharmaceutical Applications

The structural uniqueness of isoxazoles makes them particularly relevant in medicinal chemistry. Isoxazolidines, derived from isoxazoles, are pivotal in the synthesis of nucleosides, carbohydrates, peptide nucleic acids (PNA), amino acids, and steroid analogs. This versatility is crucial for the development of various therapeutic agents and bioactive compounds (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).

Chemical Properties and Reactions

Isoxazole derivatives exhibit a wide range of chemical properties and can undergo various reactions. These properties enable their use in creating diverse compounds with potential applications in different scientific fields. For example, they can be transformed into β-hydroxy ketones, γ-amino alcohols, α,β-unsaturated oximes, β-hydroxy nitriles, α-hydroxy-β-diketones, and β-dicarbonyl compounds. This flexibility highlights the importance of isoxazole derivatives in organic synthesis and material science (Duc & Dung, 2021).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c15-8(7-1-2-7)3-5-12-10(16)11(17)13-9-4-6-18-14-9/h4,6-8,15H,1-3,5H2,(H,12,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBLJVCIDXYCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C(=O)NC2=NOC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)

![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)

![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)

![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)

![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)

![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)

![2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2585137.png)

![2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2585141.png)